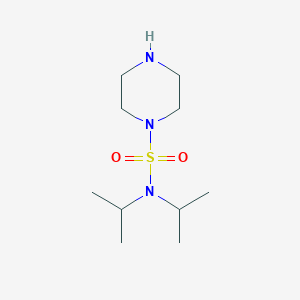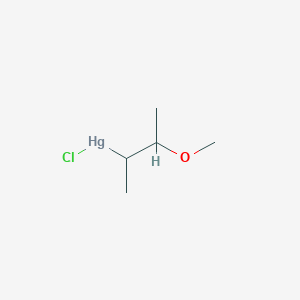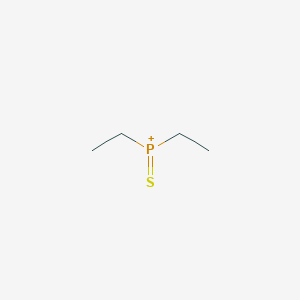![molecular formula C13H18N2O2S B14142620 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 4035-16-9](/img/structure/B14142620.png)
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic organic compound It is a derivative of pyrazole, characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the cyclocondensation of hydrazones with α-bromo ketones. This reaction is catalyzed by visible light, which enables an efficient tandem reaction to produce the desired pyrazole derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free catalysis and solvent recycling, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole: A simpler pyrazole derivative without the sulfonyl group.
3,5,5-Trimethyl-2-pyrazoline: A related compound with similar structural features but lacking the sulfonyl group.
4,5-Dihydro-1H-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propriétés
Numéro CAS |
4035-16-9 |
|---|---|
Formule moléculaire |
C13H18N2O2S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
3,5,5-trimethyl-1-(4-methylphenyl)sulfonyl-4H-pyrazole |
InChI |
InChI=1S/C13H18N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13(3,4)9-11(2)14-15/h5-8H,9H2,1-4H3 |
Clé InChI |
GLBADDXVGXPFSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
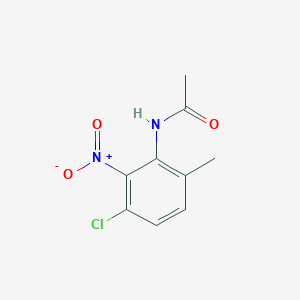
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
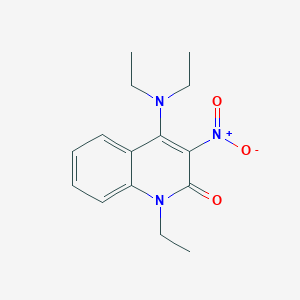
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
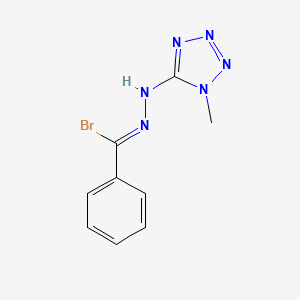
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
